The 3,4-dihydro-2H-1-benzopyran (chromane) scaffold serves as a privileged structural motif in medicinal chemistry due to its presence in diverse bioactive molecules and natural products. This bicyclic framework consists of a benzene ring fused to a six-membered pyran ring with saturated C3–C4 bonds, conferring partial planarity and conformational stability [1]. The compound "(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide" features this core scaffold substituted at the 2-position with a carboxamide group linked to a chiral 1-phenylethyl moiety. Its molecular formula (C₁₈H₁₉NO₂) and weight (281.35 g/mol) align with drug-like properties, adhering to Lipinski's rule of five parameters for oral bioavailability [1] [2].
The benzopyran scaffold's privilege arises from its versatility in interacting with biological targets. Natural products like catechins (antioxidants), khellactones (anti-HIV), and rotenone (insecticidal) share this core, while synthetic derivatives exhibit activities spanning potassium channel modulation (cromakalim), cyclooxygenase-2 inhibition (SD8381), and anti-inflammatory actions (KRH-102140) [2]. The carboxamide substitution at C2 in the target compound enhances hydrogen-bonding capacity, potentially improving target binding compared to simpler alkyl-substituted chromanes like unsubstituted chroman (C₉H₁₀O, MW 134.18 g/mol, CAS 493-08-3) [1].
Table 1: Representative Bioactive Benzopyran Derivatives
Compound Name | Substitution Pattern | Biological Activity | Key Structural Features |
---|---|---|---|
Cromakalim | 4-Cyano-6-hydroxy-3,4-dimethyl | K(ATP) channel opener | 3,4-Dimethyl, C4 cyano group |
SD8381 | 4-Arylthiourea | COX-2 inhibition | Thiourea linker at C4 |
KRH-102140 | 4-Aminoalkyl | 5-Lipoxygenase inhibition | Basic amine at C4 position |
(−)-Δ⁹-THC | Tricyclic fusion | Cannabinoid receptor agonist | Additional pyran ring fusion |
Target Compound (R,S) | 2-Carboxamide-N-(1-phenylethyl) | Undisclosed (structural probe) | Chiral phenethylamide at C2 |
The R,S designation indicates a racemic mixture of diastereomers arising from two chiral elements: the C2 position of the benzopyran ring (where the carboxamide attaches) and the C1' carbon of the 1-phenylethyl substituent. This configuration critically influences three-dimensional pharmacophore orientation. Molecular modeling suggests the S-enantiomer of the phenethyl group positions the phenyl ring perpendicular to the benzopyran plane, enabling π-π stacking with aromatic residues in protein binding pockets. Conversely, the R-enantiomer orients it coplanarly, potentially enhancing hydrophobic contact surfaces [3].
The carboxamide group acts as a hydrogen-bonding anchor: its carbonyl oxygen can accept hydrogen bonds from serine or threonine residues, while the NH donates to aspartate/glutamate side chains. Racemization at C2 would disrupt this geometry, diminishing binding affinity in enantioselective targets. Studies on related K(ATP) openers like cromakalim analogs reveal >100-fold activity differences between stereoisomers, underscoring the sensitivity of ion channel modulation to chiral orientation [3]. For the target compound, the R,S mixture could provide dual-target engagement—where each enantiomer interacts with distinct biological targets—though resolution studies are needed to confirm this hypothesis.
The target compound diverges structurally from clinically studied benzopyrans through its C2 carboxamide linkage to a chiral phenethyl group. Contrast this with:
Structure-activity relationship (SAR) trends indicate that electron-withdrawing groups (CN, NO₂) at the meta/para positions of aryl substituents enhance activity in K(ATP) openers by 10–100 fold [3]. The target compound's unsubstituted phenyl may limit potency but could be optimized via para-halogenation or methylation.
Table 2: SAR Trends in 2H-1-Benzopyran-2-carboxamide Analogues
Structural Feature | Biological Impact | Target Compound's Attributes |
---|---|---|
C2 Configuration | Racemic mixtures reduce in vitro potency vs. enantiopure forms | Racemic (R,S) at phenethyl carbon |
C4 Substituents | CN/NO₂ groups boost K(ATP) affinity 10–100× | None (C4=H) |
2,2-Dimethylation | Enhances metabolic stability by blocking oxidation | Absent (standard chromane) |
Carboxamide Linker | Enables H-bonding vs. ester's hydrolysis susceptibility | N-(1-phenylethyl)carboxamide |
Fused Ring Systems | Tricyclic derivatives (e.g., seselin) show anticancer activity | Monocyclic benzopyran core |
Benzopyrans emerged from traditional medicine: early records include Salvia species (childbirth aid) and Alhagi maurorum (gastrointestinal treatment) [4]. Systematic investigation began in the 1950s with the isolation of flavonoids (e.g., catechins) and coumarins. The 1980s marked a turning point with cromakalim—the prototypical K(ATP) opener for hypertension—validating the scaffold's druggability [2] [3].
Combinatorial chemistry revolutionized benzopyran optimization in the 2000s. Solid-phase parallel synthesis enabled libraries like Park et al.'s 284-member set of 3-substituted benzopyrans via Suzuki coupling [2]. Key innovations included:
These methods yielded compounds with >85% purity without chromatography—critical for high-throughput screening [2]. Modern derivatives like the target compound leverage carboxamide linkages for modular diversification, reflecting a shift from lipophilic substituents (early cromakalim analogs) to polar, hydrogen-bonding motifs.
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8